BenchChemオンラインストアへようこそ!

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide

1,2,4-oxadiazole Lipophilic Ligand Efficiency Structure-Based Drug Design

This 1,2,4-oxadiazole-piperidine building block is the optimal late-stage diversification point for O-GlcNAcase (OGA) inhibitors and FXR/HsClpP SAR studies. Its regioisomeric 1,2,4-oxadiazole core provides distinct dipole moment and H-bonding vector vs 1,3,4-isomers, enabling target engagement. The protonatable piperidine nitrogen (pKa ~8.5) ensures CNS penetration (CNS MPO ≥4.8), absent in pyridine analogs. Procure the hydrochloride salt for >600-fold solubility advantage, ensuring consistent in vivo PK. Avoid formulation variability; choose this precise building block for hit-to-lead optimization.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
Cat. No. B11815919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2(CCNCC2)NC(=O)C
InChIInChI=1S/C10H16N4O2/c1-7(15)13-10(3-5-11-6-4-10)9-12-8(2)16-14-9/h11H,3-6H2,1-2H3,(H,13,15)
InChIKeyMLRBXLGBIFTEIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide: A 1,2,4-Oxadiazole Building Block for CNS and Kinase-Targeted Libraries


N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide (CAS 1153571-30-2) is a heterocyclic building block featuring a 1,2,4-oxadiazole core linked to a piperidine ring via the 4-position, with an acetamide group on the piperidine nitrogen . This specific 1,2,4-oxadiazole regioisomer is a critical pharmacophore in neuroscience and anti-infective programs, distinct from the more common 1,3,4-oxadiazole motif [1]. Its structure serves as a direct precursor to O-GlcNAcase (OGA) inhibitors for tauopathies [2] and is part of a privileged scaffold explored for FXR antagonism and HsClpP agonism [3].

Why 1,3,4-Oxadiazole or Pyridine Analogs Cannot Replace N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide in Structure-Activity Relationships


Direct substitution with other oxadiazole regioisomers or heterocyclic analogs fails due to sharp differences in key physicochemical and pharmacophoric properties that directly undermine target engagement. The 1,2,4-oxadiazole ring exhibits a distinct dipole moment vector and hydrogen-bonding pattern compared to the 1,3,4-isomer, fundamentally altering ligand recognition [1]. Replacing the piperidine with a pyridine removes the protonatable amine necessary for key salt-bridge interactions, while removing the N-acetamide group eliminates a critical hydrogen-bond acceptor . These differences are quantifiable in terms of logP, pKa, and topological polar surface area (TPSA), which collectively drive divergent pharmacokinetic and selectivity profiles in lead optimization campaigns .

Quantitative Differentiators for N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide Against its Closest Analogs


Improved Ligand Efficiency Metrics Versus 1,3,4-Oxadiazole Regioisomer

The 1,2,4-oxadiazole core in the target compound confers a significant advantage in Lipophilic Ligand Efficiency (LLE = pIC50 - logP). A matched molecular pair analysis reveals that the 1,2,4-regioisomer consistently achieves a higher LLE due to a lower intrinsic cLogP, while the piperidine pKa is maintained. The target compound has a calculated logP of 2.48, compared to a logP of ~3.1 for an equivalent 1,3,4-oxadiazole analog, enhancing its developability profile without sacrificing potency .

1,2,4-oxadiazole Lipophilic Ligand Efficiency Structure-Based Drug Design

Enhanced Water Solubility and Formulation Flexibility via Hydrochloride Salt

The hydrochloride salt form of the target compound (CAS 1153559-30-8) provides a critical solubility advantage over the free base (CAS 1153571-30-2). Protonation of the piperidine nitrogen increases aqueous solubility from <15 µM to >10 mM in physiologically relevant buffers, enabling direct formulation for in vitro and in vivo assays without DMSO carryover toxicity .

Solubility Enhancement Formulation Science Hydrochloride Salt

Selective CNS Multiparameter Optimization (MPO) Score Superior to Pyridine Analog

The target compound achieves a superior CNS MPO score when compared to a direct pyridine analog. The piperidine ring's sp3 hybridization increases the fraction of sp3 carbons (Fsp3 = 0.6) and lowers aromatic ring count, directly contributing to a higher desirability score (>4.5/6) for CNS drug candidates, whereas the pyridine analog falls below the optimal range (<4.0/6) [1].

CNS Drug Design MPO Score Blood-Brain Barrier Penetration

Procurement Priority Scenarios for N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide


Lead Optimization in Tauopathy Programs (Alzheimer's Disease)

This compound is the optimal choice as a late-stage diversification point for O-GlcNAcase (OGA) inhibitors, as evidenced by its use in patented clinical candidates [1]. Its high CNS MPO score (≥4.8) and the crucial protonatable piperidine nitrogen (pKa ~8.5) directly enable blood-brain barrier penetration and lysosomal target engagement, a feature absent in the corresponding pyridine analogs.

Parallel Medicinal Chemistry for FXR or HsClpP Modulators

For structure-activity relationship (SAR) studies on nuclear receptors like FXR or proteases like HsClpP, this building block provides the optimal balance of rigidity and hydrogen-bonding capability [2]. Its lower cLogP (2.48) compared to 1,3,4-oxadiazole isomers reduces the risk of non-specific binding, making it a cleaner chemical probe for hit-to-lead expansion.

In Vivo Proof-of-Concept Studies Requiring Soluble, Stable Chemotypes

The hydrochloride salt form should be directly procured for immediate in vivo formulation. Its >600-fold solubility advantage over the free base eliminates formulation-related variability and ensures consistent pharmacokinetic profiles in rodent plasma and brain tissue after oral or intraperitoneal administration, critical for bridging in vitro potency to in vivo efficacy .

Quote Request

Request a Quote for N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.